Benzyl 6-chloro-2-fluoro-3-(propylsulfonamido)benzoate
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Overview
Description
Benzyl 6-chloro-2-fluoro-3-(propylsulfonamido)benzoate is a synthetic organic compound that belongs to the class of benzoic acid derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-chloro-2-fluoro-3-(propylsulfonamido)benzoate typically involves multiple steps, including halogenation, sulfonylation, and esterification. The general synthetic route might include:
Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring.
Sulfonylation: Addition of the propane-1-sulfonylamino group.
Esterification: Formation of the benzyl ester from benzoic acid.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the halogenated positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups to the benzene ring.
Scientific Research Applications
Benzyl 6-chloro-2-fluoro-3-(propylsulfonamido)benzoate could have various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-fluoro-benzoic acid: Lacks the sulfonylamino and benzyl ester groups.
2-Fluoro-(propane-1-sulfonylamino)-benzoic acid: Lacks the chlorine atom.
6-Chloro-(propane-1-sulfonylamino)-benzoic acid benzyl ester: Lacks the fluorine atom.
Uniqueness
The presence of both chlorine and fluorine atoms, along with the sulfonylamino and benzyl ester groups, makes Benzyl 6-chloro-2-fluoro-3-(propylsulfonamido)benzoate unique. These structural features could confer specific reactivity and biological activity that distinguish it from similar compounds.
Properties
CAS No. |
918523-47-4 |
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Molecular Formula |
C17H17ClFNO4S |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
benzyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate |
InChI |
InChI=1S/C17H17ClFNO4S/c1-2-10-25(22,23)20-14-9-8-13(18)15(16(14)19)17(21)24-11-12-6-4-3-5-7-12/h3-9,20H,2,10-11H2,1H3 |
InChI Key |
RVJCCSKXNXOONI-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)Cl)C(=O)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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